molecular formula C7H2Br2NNaO B12649434 Sodium 3,5-dibromo-4-hydroxyphenylcyanide CAS No. 2961-67-3

Sodium 3,5-dibromo-4-hydroxyphenylcyanide

Cat. No.: B12649434
CAS No.: 2961-67-3
M. Wt: 298.89 g/mol
InChI Key: AMWJYRKCJBFTAZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-hydroxyphenylcyanide typically involves the bromination of 4-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3,5-dibromo-4-hydroxyphenylcyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,5-dibromo-4-hydroxyphenylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyanide group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function .

Comparison with Similar Compounds

  • Sodium 3,5-dibromo-4-hydroxybenzoate
  • Sodium 3,5-dibromo-4-hydroxybenzamide
  • Sodium 3,5-dibromo-4-hydroxyphenylacetate

Comparison: Sodium 3,5-dibromo-4-hydroxyphenylcyanide is unique due to the presence of the cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyanide group enhances its ability to participate in nucleophilic substitution reactions and affects its binding interactions with biological targets .

Properties

CAS No.

2961-67-3

Molecular Formula

C7H2Br2NNaO

Molecular Weight

298.89 g/mol

IUPAC Name

sodium;2,6-dibromo-4-cyanophenolate

InChI

InChI=1S/C7H3Br2NO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1

InChI Key

AMWJYRKCJBFTAZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)C#N.[Na+]

Related CAS

1689-84-5 (Parent)

Origin of Product

United States

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